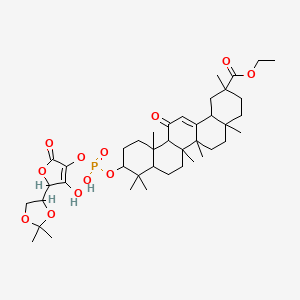

Ethylene-β-ionol-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Ethylene-β-ionol-d3 involves a complex multilevel control circuitry. Ethylene production is intimately linked with the homeostasis of its general precursor S-adenosyl-L-methionine (SAM), which experiences transcriptional and posttranslational control of its synthesising enzymes (SAM synthetase), as well as the metabolic flux through the adjacent Yang cycle . Ethylene biosynthesis continues from SAM by two dedicated enzymes: 1-aminocyclopropane-1-carboxylic (ACC) synthase (ACS) and ACC oxidase (ACO) .

Chemical Reactions Analysis

Ethylene-β-ionol-d3, like other ethylene compounds, is involved in a variety of chemical reactions. For instance, the production of ethylene is tightly regulated by internal signals during development and in response to environmental stimuli from biotic (e.g., pathogen attack) and abiotic stresses, such as wounding, hypoxia, ozone, chilling, or freezing .

科学的研究の応用

Phytoremediation Enhancement

Ethylene-β-ionol-d3: has been studied for its role in enhancing phytoremediation, particularly in plants like Nelumbo nucifera exposed to cadmium (Cd) stress . The compound influences the plant’s ethylene biosynthesis and signaling pathways, affecting oxidative damage, metal accumulation, and the antioxidant defense system. This application is crucial for environmental cleanup efforts, especially in water bodies contaminated with heavy metals.

Valorization of Woody Oil Plants

The compound serves as a starting material in the valorization of woody oil plants like Litsea cubeba . It’s used to synthesize value-added products such as citral-based compounds, which are essential in the fragrance industry. This process contributes to a zero-waste biorefinery approach, promoting sustainable use of plant resources.

Postharvest Improvement of Agricultural Products

Ethylene-β-ionol-d3: is instrumental in the photocatalytic degradation of biological ethylene, which is a significant factor in the postharvest shelf life of agricultural products . By controlling ethylene levels, it’s possible to extend the freshness of fruits and vegetables, reducing food waste and improving food security.

Ethylene Research in Plant Biology

The compound plays a key role in advancing our understanding of ethylene’s role in plant biology, including aspects like seed germination, flower development, and fruit ripening . It’s part of the regulatory network controlling ethylene synthesis, which has vast implications for agriculture and horticulture.

Regulation of Plant Developmental Processes

Research has shown that Ethylene-β-ionol-d3 is involved in regulating various plant developmental processes such as cell division, elongation, senescence, and abscission . Its role in these processes is significant for crop management and improving crop yields.

Interaction with Other Plant Hormones

Lastly, Ethylene-β-ionol-d3 is important for studying the interactions between ethylene and other plant hormones . Understanding these interactions is essential for developing strategies to enhance plant growth and resilience to environmental stresses.

作用機序

Biochemical Pathways

Ethylene-β-ionol-d3 is likely involved in the ethylene-mediated pathways of plant secondary metabolite biosynthesis . Ethylene, as a plant hormone, is known to regulate important growth and developmental processes . It promotes the germination of seeds, ripening of fruits, the opening of flowers, the abscission (or shedding) of leaves, and stress responses .

Pharmacokinetics

, which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethylene-β-ionol-d3. For instance, stable isotope-labeled compounds like Ethylene-β-ionol-d3 are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

将来の方向性

While specific future directions for Ethylene-β-ionol-d3 were not found in the search results, there is a general trend towards the development of sustainable and green chemistry . This includes the exploration of new methods for the synthesis and application of ethylene compounds, as well as the development of more efficient and environmentally friendly processes.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Ethylene-β-ionol-d3 can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)", "Ethylene glycol", "Sodium borohydride (NaBH4)", "Acetic anhydride", "p-Toluenesulfonic acid (p-TsOH)", "2,3-dimethylphenol", "Phosphorus pentoxide (P2O5)", "Sulfuric acid (H2SO4)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Ethylene glycol is reacted with sodium borohydride in the presence of deuterium oxide to produce ethylene-d2-glycol.", "Step 2: Ethylene-d2-glycol is then reacted with acetic anhydride and p-Toluenesulfonic acid to form ethylene-d2-acetate.", "Step 3: Ethylene-d2-acetate is reacted with 2,3-dimethylphenol in the presence of sodium deuteroxide to produce Ethylene-β-ionol-d3.", "Step 4: The crude product is purified by distillation and recrystallization using phosphorus pentoxide, sulfuric acid, and sodium hydroxide.", "Step 5: The final product is obtained by dissolving the purified compound in methanol and treating it with hydrochloric acid." ] } | |

CAS番号 |

77265-43-1 |

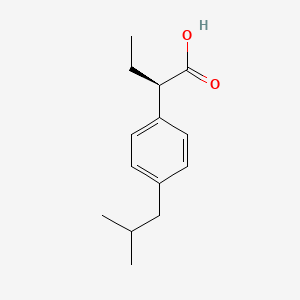

分子式 |

C15H24O |

分子量 |

223.374 |

IUPAC名 |

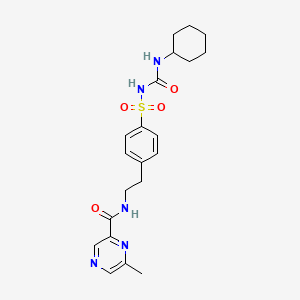

(1E)-3-(trideuteriomethyl)-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol |

InChI |

InChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3/b11-9+/i5D3 |

InChIキー |

PZGYHDPZANRCSM-KVUBHPTHSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O |

同義語 |

(1E)-3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol-d3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。